molecular formula C13H17N2NaO2 B1408292 Sodium 1-(2-pyridin-2-ylethyl)piperidine-4-carboxylate CAS No. 1993128-65-6

Sodium 1-(2-pyridin-2-ylethyl)piperidine-4-carboxylate

Cat. No.: B1408292
CAS No.: 1993128-65-6
M. Wt: 256.28 g/mol
InChI Key: VBNSXIMPXBHYFR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 1-(2-pyridin-2-ylethyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C13H17N2NaO2 and a molecular weight of 256.28 g/mol . It is a sodium salt derivative of piperidine carboxylate, featuring a pyridine ring attached to the piperidine structure. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 1-(2-pyridin-2-ylethyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with pyridine-2-yl ethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with sodium hydroxide as the base to facilitate the formation of the sodium salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The process would involve large-scale reactions with appropriate scaling of reagents and solvents, followed by purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium 1-(2-pyridin-2-ylethyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium 1-(2-pyridin-2-ylethyl)piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of sodium 1-(2-pyridin-2-ylethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may affect signaling pathways related to inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

    Pyridine derivatives: Compounds like 2-(pyridin-2-yl)pyrimidine and thienopyridine derivatives share structural similarities.

    Piperidine derivatives: Compounds such as piperidine-4-carboxylate and its analogs.

Uniqueness

Sodium 1-(2-pyridin-2-ylethyl)piperidine-4-carboxylate is unique due to its combined pyridine and piperidine structures, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and interact with diverse biological targets, making it a versatile compound in research and potential therapeutic applications .

Properties

IUPAC Name

sodium;1-(2-pyridin-2-ylethyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.Na/c16-13(17)11-4-8-15(9-5-11)10-6-12-3-1-2-7-14-12;/h1-3,7,11H,4-6,8-10H2,(H,16,17);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNSXIMPXBHYFR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)[O-])CCC2=CC=CC=N2.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N2NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 1-(2-pyridin-2-ylethyl)piperidine-4-carboxylate
Reactant of Route 2
Sodium 1-(2-pyridin-2-ylethyl)piperidine-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Sodium 1-(2-pyridin-2-ylethyl)piperidine-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Sodium 1-(2-pyridin-2-ylethyl)piperidine-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Sodium 1-(2-pyridin-2-ylethyl)piperidine-4-carboxylate
Reactant of Route 6
Sodium 1-(2-pyridin-2-ylethyl)piperidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.